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Compound of Interest

Compound Name: 6-Bromoisoquinolin-1-amine

Cat. No.: B1290191 Get Quote

Abstract: This technical guide provides a comprehensive overview of 6-Bromoisoquinolin-1-
amine, a key heterocyclic building block in medicinal chemistry and drug discovery. The

document details its chemical identity, physicochemical properties, synthesis methodologies,

and core reactivity. Emphasis is placed on its application as a versatile scaffold in the

development of novel therapeutic agents, supported by established synthetic protocols and

mechanistic insights. This guide is intended for researchers, chemists, and professionals in the

field of drug development seeking to leverage this compound in their research endeavors.

Introduction and Strategic Importance
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural

basis for a multitude of biologically active compounds. The strategic introduction of functional

groups, such as an amine at the 1-position and a bromine atom at the 6-position, creates a

molecule with exceptional versatility for synthetic elaboration. 6-Bromoisoquinolin-1-amine
(CAS RN: 215453-26-2) serves as a critical intermediate, offering two distinct and reactive sites

for diversification.[1][2][3] The primary amine at the C-1 position is a potent nucleophile and a

handle for amide bond formation, while the bromine atom at the C-6 position is primed for a

variety of transition-metal-catalyzed cross-coupling reactions.[4][5][6] This dual functionality

allows for the systematic and controlled construction of complex molecular architectures,

making it a valuable precursor in the synthesis of kinase inhibitors and other targeted

therapies.[2]

Physicochemical and Structural Properties
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A thorough understanding of a compound's physical and chemical properties is fundamental to

its application in synthesis and drug design. The key identifiers and properties of 6-
Bromoisoquinolin-1-amine are summarized below.

Property Value Source

IUPAC Name 6-bromoisoquinolin-1-amine PubChem

Synonyms 1-Amino-6-bromoisoquinoline CAS[7]

CAS Number 215453-26-2 SCBT[3]

Molecular Formula C₉H₇BrN₂ ChemBK[1]

Molecular Weight 223.07 g/mol ChemBK[1]

Canonical SMILES
C1=CC2=C(C=C(C=C2)Br)C(=

N)N1
CAS[7]

InChIKey
PZNNAAGLKCNZKE-

UHFFFAOYSA-N
CAS[7]

Predicted Density 1.649 g/cm³ ChemBK[1]

Predicted Boiling Point 380.7 °C ChemBK[1]

Predicted Flash Point 184.0 °C ChemBK[1]

Synthesis and Manufacturing Pathways
The synthesis of 1-aminoisoquinolines, including the 6-bromo derivative, can be achieved

through several strategic approaches. Modern methods often focus on transition-metal-

catalyzed reactions that offer high efficiency and functional group tolerance.[8][9]

General Strategies for 1-Aminoisoquinoline Synthesis
The construction of the 1-aminoisoquinoline scaffold is an active area of research. Common

strategies include:

Nucleophilic Aromatic Substitution (SNA r): Starting from 1-chloroisoquinolines, the chloro

group can be displaced by an amine nucleophile. This is a traditional and effective method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1290191?utm_src=pdf-body
https://www.benchchem.com/product/b1290191?utm_src=pdf-body
https://commonchemistry.cas.org/detail?cas_rn=215453-26-2
https://www.scbt.com/p/6-bromoisoquinolin-1-amine-215453-26-2
https://www.chembk.com/en/chem/6-bromoisoquinolin-1-amine(1-amino-6-bromo%20isoquinoline)
https://www.chembk.com/en/chem/6-bromoisoquinolin-1-amine(1-amino-6-bromo%20isoquinoline)
https://commonchemistry.cas.org/detail?cas_rn=215453-26-2
https://commonchemistry.cas.org/detail?cas_rn=215453-26-2
https://www.chembk.com/en/chem/6-bromoisoquinolin-1-amine(1-amino-6-bromo%20isoquinoline)
https://www.chembk.com/en/chem/6-bromoisoquinolin-1-amine(1-amino-6-bromo%20isoquinoline)
https://www.chembk.com/en/chem/6-bromoisoquinolin-1-amine(1-amino-6-bromo%20isoquinoline)
https://pubs.acs.org/doi/10.1021/ol2018505
https://pubs.acs.org/doi/10.1021/acs.orglett.5c00506
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[10]

Transition-Metal-Catalyzed Annulation: Rhodium(III)-catalyzed C-H activation and annulation

of benzamidines with alkynes or iodonium ylides provides a direct route to N-substituted 1-

aminoisoquinolines.[8][9]

Cascade Reactions: Multi-component reactions, for instance, using ortho-

alkynylbenzaldoximes and 2H-azirines, can construct the functionalized isoquinoline ring

system in a single cascade sequence.[11]

Transition-Metal-Free Cyclization: Alkaline-metal-mediated reactions involving benzylic C-H

functionalization offer an alternative pathway that avoids transition metals.[12]

Illustrative Synthesis: Buchwald-Hartwig Amination
Approach
A prevalent and highly effective method for installing the C1-amine is via a palladium-catalyzed

cross-coupling reaction, specifically the Buchwald-Hartwig amination. While direct synthesis of

6-Bromoisoquinolin-1-amine via this method on a 1,6-dibromoisoquinoline precursor is

plausible, a more common industrial approach involves the amination of a related 1-chloro-6-

bromoisoquinoline. This is analogous to protocols developed for related halo-quinolines and

isoquinolines.[4][5][13]

The process typically uses an ammonia equivalent, such as lithium bis(trimethylsilyl)amide

(LHMDS), which serves as a source of 'NH₂'.[4][13][14]

Conceptual Workflow for Buchwald-Hartwig Amination
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Caption: Conceptual workflow for the synthesis of 6-Bromoisoquinolin-1-amine.
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Detailed Experimental Protocol (Adapted from similar aminations[4][13]):

Inert Atmosphere Setup: An oven-dried Schlenk tube is charged with the palladium catalyst

(e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-

butoxide). The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen)

three times.

Reagent Addition: The starting material, 1-chloro-6-bromoisoquinoline, is added to the tube,

followed by an anhydrous, degassed solvent such as toluene or dioxane.

Ammonia Source: The ammonia equivalent, for instance, a solution of LHMDS in THF, is

added dropwise to the stirred mixture at room temperature.[4]

Reaction: The reaction vessel is sealed and heated to the target temperature (typically 90-

110 °C) for 12-24 hours. Progress is monitored periodically by TLC or LC-MS until the

starting material is consumed.

Workup: Upon completion, the mixture is cooled to room temperature and subjected to an

aqueous workup. The product is extracted into an organic solvent (e.g., ethyl acetate or

dichloromethane).

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and concentrated under reduced pressure. The crude product is then purified, typically by

flash column chromatography on silica gel, to yield pure 6-Bromoisoquinolin-1-amine.

Reactivity Profile and Applications in Drug
Discovery
The synthetic utility of 6-Bromoisoquinolin-1-amine stems from its two chemically distinct

functional groups, which can be addressed selectively.

Reactivity of the 1-Amine Group
The primary amine at the C-1 position is a strong nucleophile and a versatile handle for

derivatization.[15][16]
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Acylation/Amidation: It readily reacts with acyl chlorides, anhydrides, or carboxylic acids

(using coupling agents) to form the corresponding amides. This is a cornerstone reaction for

building larger molecular frameworks in drug discovery.

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form

secondary or tertiary amines. However, this reaction can sometimes lead to over-alkylation,

producing a mixture of products.[15]

Reactivity of the 6-Bromo Group
The aryl bromide at the C-6 position is an ideal handle for modern cross-coupling reactions,

allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a

palladium catalyst introduces new aryl or alkyl groups.

Buchwald-Hartwig Amination: A second amination can be performed at this position to

introduce a different amine or aniline, creating complex di-amino-isoquinoline structures.[4]

[13]

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes

yields 6-alkynylisoquinolines.

Heck Coupling: Reaction with alkenes introduces vinyl groups.

Cyanation: Conversion of the bromide to a nitrile group using reagents like copper(I) cyanide

provides a precursor for carboxylic acids, amides, or tetrazoles.[17]

Logical Flow of Derivatization
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Caption: Derivatization pathways for 6-Bromoisoquinolin-1-amine.

Application as a Pharmaceutical Intermediate
6-Bromoisoquinolin-1-amine is a documented building block in the synthesis of various

biologically active agents. Its structure is found within patented compounds, often targeting

protein kinases, which are crucial regulators of cell signaling and are frequently implicated in

diseases like cancer.[2] It has also been used in the synthesis of thrombin inhibitors and anti-

early pregnancy drugs.[1] The ability to selectively functionalize the C-1 and C-6 positions

allows for the creation of large libraries of compounds for high-throughput screening and lead

optimization in drug discovery programs.

Spectroscopic Characterization
While a specific, publicly available, fully-assigned spectrum for 6-Bromoisoquinolin-1-amine
is not readily available, its characteristic signals can be predicted based on data from closely

related structures like 6-bromoquinoline and other substituted isoquinolines.[18][19][20]

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic

region (typically δ 7.0-9.0 ppm). The protons on the isoquinoline core will appear as doublets

and doublets of doublets, with coupling constants characteristic of the aromatic ring system.

The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which

can be solvent-dependent.
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¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon

atoms. The carbon atom attached to the bromine (C-6) will be shifted, and the C-1 carbon,

bonded to the amine group, will also have a characteristic chemical shift.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a

compound containing one bromine atom, with two major peaks of nearly equal intensity

separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be

expected at m/z 222 and 224.

Safety and Handling
As with any laboratory chemical, 6-Bromoisoquinolin-1-amine should be handled with

appropriate care. Based on data for structurally similar compounds, it may cause skin, eye, and

respiratory irritation.[21][22] It is recommended to handle this compound in a well-ventilated

fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. For detailed safety information, consult the supplier's Safety Data

Sheet (SDS).

Conclusion
6-Bromoisoquinolin-1-amine is a high-value, strategic building block for chemical and

pharmaceutical research. Its dual functionality, with distinct and orthogonal reactivity at the C-1

amine and C-6 bromide positions, provides a robust platform for the synthesis of complex,

diverse, and biologically relevant molecules. The well-established chemistry for derivatizing

both sites, particularly through modern cross-coupling reactions, ensures its continued

importance in the discovery and development of next-generation therapeutics.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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